1-Phenylprop-2-yn-1-amine
Description
1-Phenylprop-2-yn-1-amine is a propargylamine derivative characterized by a phenyl group attached to a propargylamine scaffold (amine group on a propyne chain). This compound is notable for its alkyne functionality, which confers unique reactivity in synthetic chemistry, particularly in palladium-catalyzed cyclization and coupling reactions . Its structural features make it a versatile intermediate in synthesizing complex heterocycles, such as 1,2-dihydroisoquinolines, and in drug discovery pipelines .
Properties
IUPAC Name |
1-phenylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFFHKYDKHUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Phenylprop-2-yn-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with propargylamine in the presence of a gold catalyst. This one-pot oxidation procedure uses manganese dioxide (MnO2) followed by a gold-catalyzed multicomponent reaction . Another method involves the aza-Michael addition of amines to ynones under metal-free conditions . Industrial production methods typically focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-Phenylprop-2-yn-1-amine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen halides, lithium aluminum hydride (LiAlH4), and various oxidizing agents. Major products formed from these reactions include aldehydes, ketones, and substituted amines.
Scientific Research Applications
1-Phenylprop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research explores its potential in developing pharmaceuticals due to its unique reactivity.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenylprop-2-yn-1-amine involves its interaction with various molecular targets. For instance, in gold-catalyzed reactions, it forms vinylallene derivatives through consecutive [1,2]-acyloxy/[1,2]-silyl rearrangements . These reactions are facilitated by the formation of gold vinylcarbene intermediates, which undergo regioselective attacks by alkynylsilanes.
Comparison with Similar Compounds
N-Substituted Propargylamines
- N-Benzyl Derivatives :
Compounds like N-benzyl-3-(4-bromophenyl)prop-2-yn-1-amine (1g) and N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n) are synthesized via palladium-catalyzed coupling, yielding 67–73% as oils . These derivatives exhibit enhanced stability and reactivity in cyclization reactions compared to the parent compound due to electron-withdrawing substituents (e.g., bromo, fluoro) on the aryl ring . - N,N-Diethyl Analog: N,N-Diethyl-3-phenylprop-2-yn-1-amine features bulkier alkyl groups on the amine, which may reduce nucleophilicity but improve solubility in nonpolar solvents .
Aryl-Substituted Propargylamines
- 4-Methoxy and 4-Fluoro Derivatives :
Substitutions on the phenyl ring (e.g., 4-methoxy or 4-fluoro in compounds 1d and 1e) modulate electronic properties, influencing reaction rates in palladium-catalyzed cascades. For example, electron-donating methoxy groups increase yields in cyclization reactions .
Comparison with Non-Alkyne Amines
1-Phenylpropan-2-amine (Amphetamine Backbone)
- Structural Differences : Lacking the alkyne group, 1-phenylpropan-2-amine is a primary amine with a single bond between C1 and C2. This difference reduces its suitability for cycloadditions but enhances its role as a precursor for psychoactive compounds like amphetamine .
- Synthetic Methods : Synthesized via enzymatic resolution and hydrogenation, contrasting with the palladium-mediated routes for 1-phenylprop-2-yn-1-amine .
Enaminones
- (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: These enaminones feature a conjugated enamine system instead of an alkyne. They serve as synthons for heterocycles but exhibit lower reactivity in coupling reactions compared to propargylamines .
Physicochemical and Toxicological Properties
- Key Observations: The alkyne group in this compound derivatives correlates with lower melting points (oily consistency) and higher acute toxicity (Category 4 for inhalation, dermal, and oral exposure) compared to solid enaminones .
Biological Activity
1-Phenylprop-2-yn-1-amine, also known as (1R)-1-phenylprop-2-yn-1-amine, is an organic compound with significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉N and features a phenyl group attached to a prop-2-yn-1-amine backbone. Its structure allows for various chemical transformations, making it a valuable compound in both organic synthesis and pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are essential to elucidate the exact molecular mechanisms involved.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
1. Anticonvulsant Activity
A study investigated the anticonvulsant properties of derivatives related to this compound. The research involved testing various compounds in animal models using maximal electroshock (MES) and pentylenetetrazole-induced seizures. The results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting that modifications to the 1-phenylprop-2-yn structure could enhance anticonvulsant efficacy .
2. Interaction with Enzymes
Research has shown that this compound interacts with specific enzymes, leading to modulation of their activity. This interaction is crucial for understanding its role in metabolic pathways and potential therapeutic applications. Further studies are ongoing to clarify these interactions and their implications in drug development.
3. Therapeutic Applications
The compound is being explored for its potential use in treating neurological disorders. Its ability to interact with neurotransmitter systems and influence synaptic transmission positions it as a candidate for further pharmacological exploration .
Comparative Analysis
When compared to other compounds with similar structures, such as phenylethylamine and amphetamine, this compound demonstrates unique properties that may offer distinct therapeutic benefits. For instance, while amphetamine is primarily a central nervous system stimulant, 1-phenylprop-2-yn may have broader applications due to its diverse interaction profile with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenylprop-2-yn-1-amine, and what key reaction parameters influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using terminal alkynes and aryl halides. Reaction parameters like catalyst loading (e.g., 2 mol% Pd(PPh₃)₂Cl₂ and CuI), solvent choice (e.g., Et₃N as a base), and temperature significantly impact yield and purity. Post-synthesis purification often employs flash column chromatography (e.g., SiO₂ with EtOAc/pentane gradients) .
- Optimization : Scaling reactions may require adjusted equivalents (e.g., 1.2 equiv. aryl iodide) to minimize side reactions. Monitoring via TLC (Rf = 0.43 in 20% EtOAc/pentane) ensures intermediate stability .
Q. How is structural characterization of this compound performed, and what analytical tools are essential?
- Techniques : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond angles and stereochemistry. Complementary NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) .
- Data Interpretation : Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from conformational flexibility; DFT calculations can reconcile these differences .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water and seek medical attention. Store in airtight containers away from oxidizers .
- Emergency Measures : For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Fire hazards require CO₂/dry chemical extinguishers .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Catalytic Systems : Chiral palladium complexes (e.g., Pd-BINAP) or enzymatic resolution (e.g., lipases) can induce enantiomeric excess. For example, fungal lipases like Candida antarctica lipase B (CAL-B) selectively hydrolyze specific enantiomers from racemic mixtures .
- Optimization : Solvent polarity (e.g., hexane vs. IPA) and temperature (20–40°C) critically affect enzyme activity and enantioselectivity (up to 90% ee reported) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in NOESY (nuclear Overhauser effect) and X-ray data may stem from dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) or cryocrystallography can capture transient conformers .
- Validation : Cross-validate using high-resolution mass spectrometry (HRMS) and computational models (e.g., Gaussian for MO simulations) .
Q. How do substituents on the phenyl ring influence the reactivity of this compound in click chemistry?
- Mechanistic Insights : Electron-withdrawing groups (e.g., -NO₂) accelerate Cu-catalyzed azide-alkyne cycloaddition (CuAAC) by polarizing the alkyne bond. Steric hindrance from ortho-substituents reduces reaction rates but improves regioselectivity .
- Experimental Design : Systematic substitution studies (e.g., para-F, meta-OMe) paired with Hammett plots quantify electronic effects. Kinetic monitoring via in situ IR tracks reaction progress .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
